ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. Common reaction conditions may involve:
Condensation reactions: Using catalysts like piperidine or acetic acid.
Cyclization reactions: Employing reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Esterification: Using ethanol and acid catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds may involve:
Batch processing: For precise control over reaction conditions.
Continuous flow synthesis: For large-scale production with improved efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolopyrimidines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.
Industry: Utilizing its unique chemical properties in material science or catalysis.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with benzylidene groups attached to various scaffolds.
Dimethoxyphenyl compounds: Molecules containing dimethoxyphenyl groups.
Uniqueness
Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H28N2O7S |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[(2,3-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H28N2O7S/c1-7-36-26(31)22-15(2)28-27-29(23(22)18-14-17(32-3)11-12-19(18)33-4)25(30)21(37-27)13-16-9-8-10-20(34-5)24(16)35-6/h8-14,23H,7H2,1-6H3/b21-13- |
InChI Key |
MNVIMMQCPCQZTE-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)S2)C |
Origin of Product |
United States |
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